molecular formula C21H20N4O4 B3303240 N-(4-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 920248-59-5

N-(4-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3303240
CAS No.: 920248-59-5
M. Wt: 392.4 g/mol
InChI Key: FCOCZMVMVPTCFO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyaniline, 2-methylphenyl isocyanate, and pyridazine derivatives. The reaction conditions may involve:

    Step 1: Formation of the carbamoyl intermediate by reacting 4-methoxyaniline with 2-methylphenyl isocyanate in the presence of a suitable solvent like dichloromethane.

    Step 2: Cyclization of the intermediate with a pyridazine derivative under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-1-{[(2-chlorophenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
  • N-(4-methoxyphenyl)-1-{[(2-fluorophenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide

Uniqueness

N-(4-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern on the phenyl and pyridazine rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-[2-(2-methylanilino)-2-oxoethyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-14-5-3-4-6-17(14)23-19(26)13-25-20(27)12-11-18(24-25)21(28)22-15-7-9-16(29-2)10-8-15/h3-12H,13H2,1-2H3,(H,22,28)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOCZMVMVPTCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
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N-(4-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
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N-(4-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
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N-(4-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
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N-(4-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
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N-(4-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide

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